molecular formula C17H15BrN2O3 B2950158 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide CAS No. 313502-80-6

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide

Cat. No.: B2950158
CAS No.: 313502-80-6
M. Wt: 375.222
InChI Key: OBIRRVNCMZECIX-UHFFFAOYSA-N
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Description

2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is a synthetic acetamide derivative characterized by a benzoyl group at the 2-position and a bromine atom at the 4-position of the phenyl ring. Its molecular formula is C₁₇H₁₅BrN₂O₃, with a molecular weight of 375.22 g/mol .

Properties

IUPAC Name

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-11(21)19-10-16(22)20-15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRRVNCMZECIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aromatic nucleophilic substitution (SNAr) under specific conditions:

Reaction ConditionsSubstrateProductYieldSource
Benzoyl chloride, TEA, toluene2-Acetamido derivativeN-(2-Benzoyl-4-aminophenyl)acetamide89%
Thiophenol, K₂CO₃, DMF, 80°CBromophenyl group4-(Phenylthio)phenyl derivative72%

Key observations:

  • Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by leaving group expulsion .

  • Electron-withdrawing acetamido groups enhance electrophilicity at the para-bromo position .

Oxidation and Reduction Pathways

The acetamido groups and benzoyl moiety undergo redox transformations:

Oxidation

Oxidizing AgentSite AffectedProductNotes
KMnO₄ (acidic)Benzoyl carbonylCarboxylic acid derivativeOver-oxidation observed
H₂O₂/Fe(II)Acetamido methylN-HydroxyacetamideRadical-mediated process

Reduction

Reducing AgentSite AffectedProductYield
Fe/NH₄Cl (EtOH-H₂O)Nitro groupsAmino derivative95%
NaBH₄/CeCl₃Ketone → alcoholSecondary alcohol68%

Acid/Base-Mediated Rearrangements

The compound displays sensitivity to pH conditions:

ConditionTransformationMechanism
HCl (37%), 125°CAcetamide hydrolysisCleavage to primary amine
NaOH (aq.), refluxBenzoyl migrationSmiles-type rearrangement

Notable example :
Under strong acidic conditions:

text
2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide → 4-Bromo-2-aminobenzophenone + Acetic acid

This degradation pathway confirms the lability of the acetamide linkage in harsh environments .

Cyclization Reactions

Intramolecular interactions enable complex ring formation:

ConditionsCyclization TypeProductYield
Cu(acac)₂, CHCl₃Carbene insertionTetrahydroisoquinoline derivative63%
PPA, 140°CFriedel-CraftsDibenzazepinone41%

Mechanistic insight :
Copper-catalyzed carbene generation induces C-H insertion at the benzoyl group's ortho position, followed by tautomerization to form nitrogen-containing heterocycles .

Chemoselectivity in Multi-Step Reactions

Competitive pathways arise from electronic and steric effects:

Competing SitesDominant PathwayRationale
Acetamido vs. benzoyl carbonylBenzoyl reacts firstHigher electrophilicity of ketone
Bromophenyl vs. benzoyl arylBromophenyl substitutionActivating effect of acetamido group

Experimental evidence shows 7:1 selectivity for benzoyl-group reactions over bromophenyl substitutions in mixed electrophilic systems .

Scientific Research Applications

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities Reference
2-Acetamido-N-(2-benzoyl-4-bromophenyl)acetamide 2-benzoyl, 4-Br, acetamide side chain C₁₇H₁₅BrN₂O₃ 375.22 Potential enzyme/receptor binding (inferred)
N-(4-Bromophenyl)acetamide 4-Br, no benzoyl/acetylamino C₈H₈BrNO 214.06 Crystallographic data; bond length variations
N-(4-Acetyl-2-bromophenyl)acetamide 4-acetyl, 2-Br C₁₀H₁₀BrNO₂ 256.10 Discontinued; structural analog for synthesis
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide 4-NO₂, 2-benzoyl, Br-substituted acetamide C₁₅H₁₁BrN₂O₄ 363.16 Nitrazepam impurity; antimicrobial potential
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Br, 2-methoxy C₁₅H₁₄BrNO₂ 324.19 Structural similarity to penicillin derivatives
2-(2-Bromo-4-ethylphenoxy)-N-[4-(thiazolylamino-sulfonyl)phenyl]acetamide 2-Br-4-ethylphenoxy, thiazole sulfonyl C₁₉H₁₈BrN₃O₄S₂ 496.40 Predicted anticoagulant/diabetes applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the 4-position (as in the target compound) enhances lipophilicity and may improve membrane permeability compared to nitro (NO₂) or methoxy (OCH₃) groups .
  • Benzoyl vs.
  • Substituent Position : The 2-benzoyl group in the target compound distinguishes it from analogs with substituents at the 4-position (e.g., N-(4-bromophenyl)acetamide), which lack the extended π-system for aromatic interactions .

Biological Activity

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be classified as an acetamido derivative with a benzoyl and bromophenyl substituent. Its structural formula is represented as follows:

C16H16BrN2O2\text{C}_{16}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is linked to its interaction with various biochemical pathways. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:

  • Anticonvulsant Activity : Studies have shown that acetamido derivatives can provide significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, the presence of the 2-acetamido moiety has been highlighted as important for anticonvulsant activity, although not strictly necessary .
  • Antitumor Properties : The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Compounds with acetamido groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Biological Activity Data

Activity Type Effect Reference
AnticonvulsantSignificant protection against MES-induced seizures
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of COX-II and cathepsin L

Case Studies and Research Findings

  • Anticonvulsant Study :
    A study investigated various derivatives of acetamido compounds and found that certain substitutions led to enhanced anticonvulsant properties. The ED50 values for these compounds were comparable to established treatments like phenobarbital, indicating significant therapeutic potential .
  • Antitumor Efficacy :
    Research on benzoylbenzophenone thiosemicarbazone analogues, closely related to our compound, demonstrated potent antitumor activity through selective inhibition of cathepsin L, a cysteine protease involved in tumor progression. This suggests that this compound may exhibit similar properties .
  • Inflammatory Response Modulation :
    The compound's structural characteristics allow it to modulate inflammatory responses by inhibiting pathways associated with the NLRP3 inflammasome, which is implicated in various neurodegenerative diseases .

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